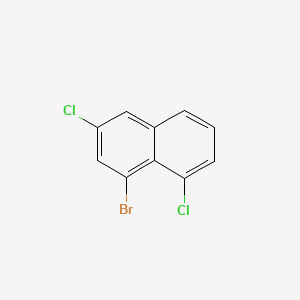
1-Bromo-3,8-dichloronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3,8-dichloronaphthalene is an aromatic compound with the molecular formula C10H5BrCl2 and a molecular weight of 275.96 g/mol . This compound is a derivative of naphthalene, characterized by the presence of bromine and chlorine atoms at the 1, 3, and 8 positions on the naphthalene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Bromo-3,8-dichloronaphthalene typically involves the bromination and chlorination of naphthalene. One common method is the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions . Chlorination can be achieved using chlorine gas or other chlorinating agents under similar controlled conditions . Industrial production methods often involve large-scale bromination and chlorination processes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Bromo-3,8-dichloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common reagents used in these reactions include bromine, chlorine, iron bromide, aluminum bromide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3,8-dichloronaphthalene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromo-3,8-dichloronaphthalene involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms on the naphthalene ring can participate in various chemical interactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-Bromo-3,8-dichloronaphthalene can be compared with other halogenated naphthalene derivatives such as:
1-Chloronaphthalene: A monochlorinated derivative used as a solvent and in the production of other chemicals.
1-Bromonaphthalene: A monobrominated derivative used in organic synthesis and as a reagent in various chemical reactions.
1-Bromo-8-chloronaphthalene: A similar compound with bromine and chlorine atoms at different positions, used in the synthesis of quinazoline compounds and biological inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other halogenated naphthalenes.
Properties
Molecular Formula |
C10H5BrCl2 |
|---|---|
Molecular Weight |
275.95 g/mol |
IUPAC Name |
1-bromo-3,8-dichloronaphthalene |
InChI |
InChI=1S/C10H5BrCl2/c11-8-5-7(12)4-6-2-1-3-9(13)10(6)8/h1-5H |
InChI Key |
OKOBVUFABADPRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-((tert-butoxycarbonyl)amino)-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13919903.png)

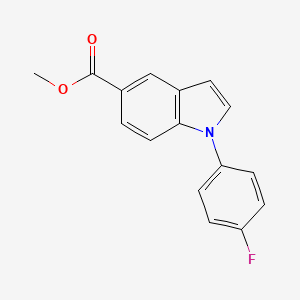
![3'-Bromo-2,2'-dichloro-[1,1'-biphenyl]-3-amine](/img/structure/B13919924.png)
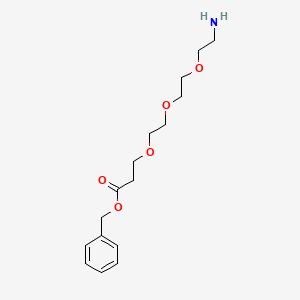

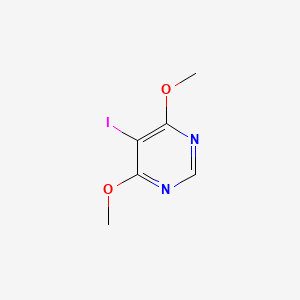
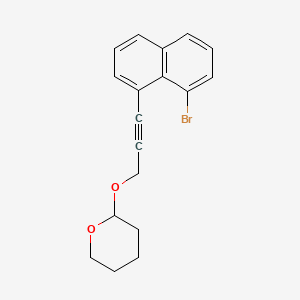
![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B13919951.png)



![7-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13919976.png)
![(2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13919979.png)
